

The Impact of Kri Paste on Succedaneous Tooth Development: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kri paste, an iodoform-based root canal filling material, has been utilized in pediatric dentistry for the treatment of non-vital primary teeth. Its resorbable nature and antimicrobial properties have made it a subject of interest and debate, particularly concerning its potential effects on the development of underlying permanent (succedaneous) teeth. This technical guide provides a comprehensive overview of the existing research on the topic, presenting quantitative data from key clinical studies, detailing experimental protocols for the assessment of succedaneous teeth, and outlining the logical workflows involved in such evaluations. While direct, extensive quantitative data on the specific effects of Kri paste on permanent tooth development remains a notable gap in the literature, this guide synthesizes the available evidence to inform future research and clinical understanding.

Introduction

The primary goal of pulpectomy in deciduous teeth is to eliminate infection and preserve the tooth until its natural exfoliation, thereby maintaining arch space and guiding the eruption of the succedaneous tooth. The choice of root canal filling material is critical, as it should be biocompatible, resorbable at a rate similar to the primary tooth root, and, crucially, not interfere with the development of the permanent tooth germ. **Kri paste**, with its main component being iodoform, is one such material that has been evaluated for these properties. This guide delves into the evidence surrounding the effects of **Kri paste** on the developing permanent dentition.



Composition and Properties of Kri Paste

Kri paste is an iodoform-based paste.[1] The composition of Kri-1 paste, a commonly cited formulation, includes iodoform (80.8%), parachlorophenol (2.025%), camphor (4.86%), and menthol (1.215%).[2] lodoform provides the paste with its antiseptic and radiopaque properties. [1] The other components, such as parachlorophenol and camphor, contribute to the antimicrobial effect.[1] A key characteristic of iodoform-based pastes is their resorbability, which is considered advantageous in pediatric endodontics as the material is expected to resorb along with the primary tooth root.[3][4]

Quantitative Data from Clinical Studies

The available literature provides limited specific quantitative data on the direct effects of **Kri paste** on succedaneous tooth development. Most studies focus on the overall clinical and radiographic success of the pulpectomy procedure. However, a key retrospective study by Holan and Fuks (1993) offers a valuable comparison between **Kri paste** and Zinc Oxide-Eugenol (ZOE), a commonly used root canal filling material.

Table 1: Comparison of Clinical Success Rates of Pulpectomy in Primary Molars using **Kri Paste** vs. ZOE



Parameter	Kri Paste	ZOE	Statistical Significance
Overall Success Rate	84% (of 44 teeth)	65% (of 34 teeth)	P < 0.05
Success Rate (Flush Fill)	100%	89%	Not Significant
Success Rate (Underfilled)	86%	83%	Not Significant
Success Rate (Overfilled)	79%	41%	P < 0.02
Data extracted from Holan, G., & Fuks, A. (1993). A comparison of pulpectomies using ZOE and KRI paste in primary molars: a retrospective study. Pediatric dentistry, 15(6), 403–407.[5][6]			

A study by Mendoza et al. (2010) on a combination paste containing Kri-1, calcium hydroxide, and metacresol-formaldehyde noted that in some cases, "premature eruption of permanent teeth was recorded".[7] However, the study did not provide specific statistics on the incidence of this phenomenon, and the use of a combination paste makes it difficult to attribute this effect solely to **Kri paste**.

Experimental Protocols

Detailed experimental protocols specifically for assessing the effect of **Kri paste** on succedaneous teeth are not extensively described in the literature. However, based on methodologies from relevant clinical studies on pulpectomy outcomes, a comprehensive protocol can be outlined.

4.1. Patient Selection Criteria



Inclusion Criteria:

- Children with a non-vital primary molar requiring pulpectomy.
- The presence of an underlying permanent successor confirmed radiographically.
- Absence of extensive root resorption or bone loss that would compromise the retention of the primary tooth.
- Informed consent from parents or legal guardians.
- Exclusion Criteria:
 - Patients with systemic diseases that could affect healing.
 - Primary teeth with extensive internal or external root resorption.
 - Periapical infection involving the crypt of the succedaneous tooth.[5]

4.2. Pulpectomy and Obturation Procedure

- Anesthesia and Isolation: Administration of local anesthesia and isolation of the tooth with a rubber dam.
- Access Cavity Preparation: Creation of an access cavity to expose the pulp chamber.
- Working Length Determination: Radiographic determination of the root canal length, typically
 1-2 mm short of the radiographic apex.
- Biomechanical Preparation: Cleaning and shaping of the root canals using endodontic files with copious irrigation with a disinfecting solution (e.g., saline, sodium hypochlorite, or chlorhexidine).
- Drying of Canals: Thorough drying of the root canals with sterile paper points.
- Obturation: Filling of the root canals with Kri paste using a Lentulo spiral filler. Care should be taken to avoid significant overfilling.



- Restoration: Placement of a suitable coronal restoration to ensure a good seal.
- 4.3. Follow-up and Assessment
- Clinical Assessment:
 - Evaluation at regular intervals (e.g., 6, 12, 18, and 24 months and until the eruption of the permanent successor).
 - Assessment for signs and symptoms of infection, such as pain, swelling, fistula, and abnormal mobility.
- Radiographic Assessment:
 - Periapical radiographs taken at each follow-up visit.
 - Evaluation of the Primary Tooth:
 - Integrity of the root canal filling.
 - Presence or absence of periapical and furcation radiolucencies.
 - Evidence of pathological root resorption.
 - Evaluation of the Succedaneous Tooth:
 - Eruption Timing: Comparison of the eruption time with the contralateral tooth.
 - Eruption Path: Assessment for any deviation from the normal eruption path (ectopic eruption).
 - Enamel Formation: Examination for any signs of enamel defects (hypoplasia or hypomineralization). The location and nature of any defects should be recorded.[5]
 - Morphology: Assessment of the crown and root development for any abnormalities.

Logical and Experimental Workflows

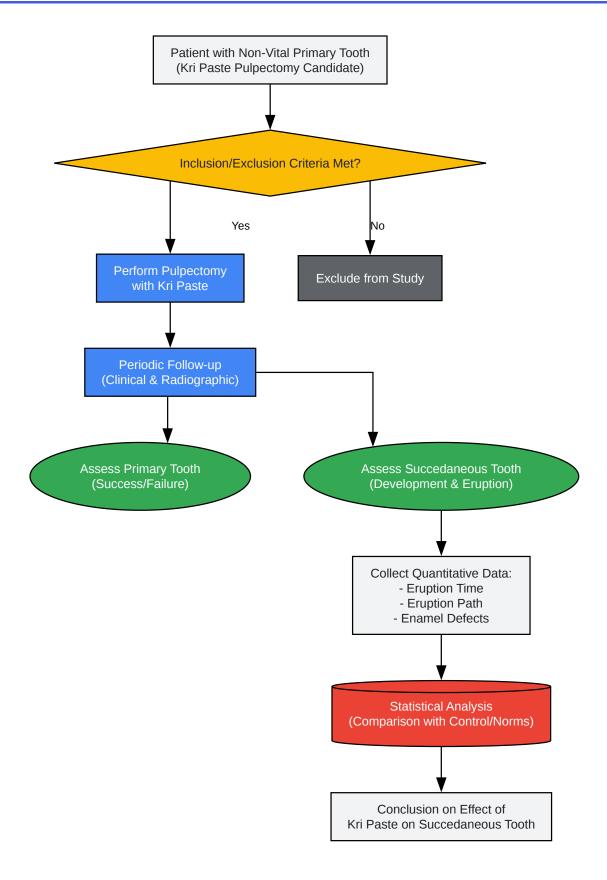






The following diagrams illustrate the logical workflow for the clinical evaluation of the effect of **Kri paste** on succedaneous tooth development and the decision-making process in a clinical study.





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Caption: Clinical evaluation workflow for assessing Kri paste's effect.



Discussion and Future Directions

The available evidence, primarily from the Holan and Fuks (1993) study, suggests that **Kri paste** is a viable root canal filling material for non-vital primary teeth, with a higher overall success rate compared to ZOE, particularly in cases of overfilling.[5][6] This suggests that extruded **Kri paste** is better tolerated by the periapical tissues. The observation by Mendoza et al. (2010) of premature eruption in some cases treated with a Kri-1 containing paste warrants further investigation to determine if this is a consistent effect and to understand the underlying mechanism.[7]

A significant limitation in the current body of research is the scarcity of studies specifically designed to quantify the effects of **Kri paste** on succedaneous teeth. Future research should focus on long-term, prospective, randomized controlled trials with a primary outcome of assessing the development and eruption of the permanent successors. Such studies should include detailed radiographic and clinical assessments to quantify the incidence of enamel defects, ectopic eruptions, and variations in eruption timing.

Furthermore, preclinical studies using animal models could provide valuable insights into the histological response of the periapical tissues and the dental follicle to **Kri paste**. In-vitro studies could explore the effects of **Kri paste** components on the proliferation and differentiation of dental pulp stem cells and cells of the dental follicle to elucidate potential signaling pathways involved.

Conclusion

Based on the current literature, **Kri paste** appears to be a safe and effective root canal filling material for non-vital primary teeth, with no definitive evidence of widespread adverse effects on succedaneous tooth development. In fact, its favorable resorption properties, especially when overfilled, may be advantageous compared to materials like ZOE. However, the lack of robust, quantitative data specifically examining the long-term outcomes for permanent successors highlights a critical area for future research. Researchers and clinicians should be aware of this knowledge gap and contribute to building a more comprehensive understanding of the interactions between **Kri paste** and the developing permanent dentition.



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